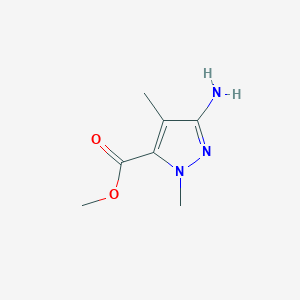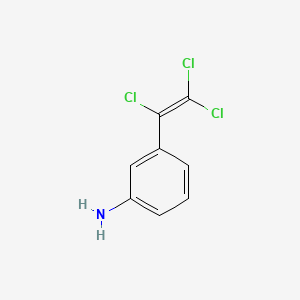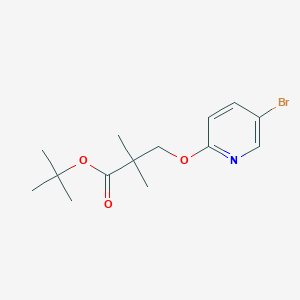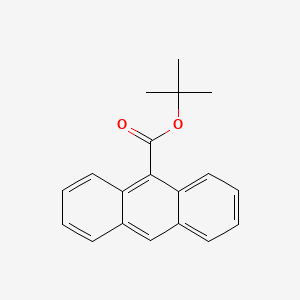
Tert-butyl anthracene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl anthracene-9-carboxylate is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique photophysical properties. This compound is particularly notable for its applications in organic electronics and photochemistry due to its ability to form stable radicals and its photomechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl anthracene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its potential in drug delivery systems.
Wirkmechanismus
The mechanism of action of tert-butyl anthracene-9-carboxylate involves its ability to undergo photochemical reactions. Upon irradiation with light, the compound can form stable radicals, which can then participate in various chemical transformations. These radicals can interact with molecular targets and pathways, leading to the desired photochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Anthracene-9-carboxylic acid
- Tert-butyl anthracene-9-yl ether
- 9,10-Diphenylanthracene
Uniqueness
Tert-butyl anthracene-9-carboxylate is unique due to its tert-butyl group, which enhances its solubility and stability. This makes it particularly suitable for applications in organic electronics and photochemistry, where stability and solubility are crucial .
Eigenschaften
CAS-Nummer |
1734-16-3 |
|---|---|
Molekularformel |
C19H18O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
tert-butyl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)21-18(20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
InChI-Schlüssel |
YUEMJCIBNHREMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


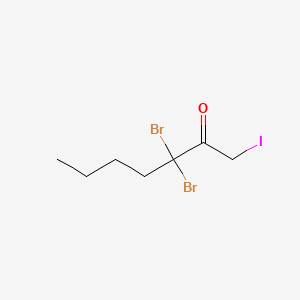
![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)
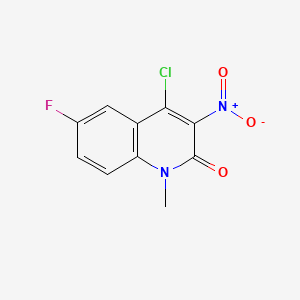
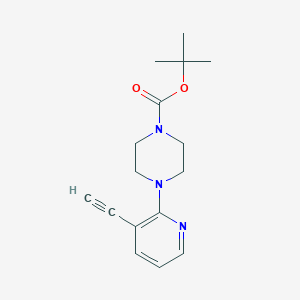

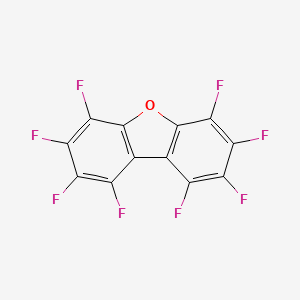
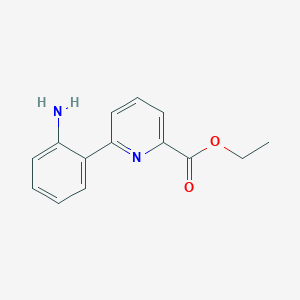
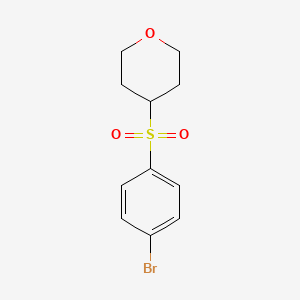
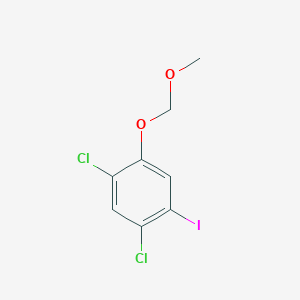
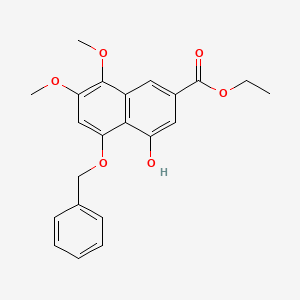
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
